molecular formula C18H14ClN3O B2592922 1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923185-32-4

1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B2592922
CAS RN: 923185-32-4
M. Wt: 323.78
InChI Key: HBFPNFSSSQJNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

Cancer Research

Indole derivatives have been extensively studied for their anticancer properties. The core structure of indole is present in many natural products and pharmaceuticals that exhibit activity against cancer cells. Research has shown that modifications to the indole moiety can lead to compounds with potent cytotoxic activities against various cancer cell lines .

Antimicrobial Applications

The indole scaffold is known to contribute to the antimicrobial efficacy of compounds. Derivatives of indole have been synthesized and tested against a broad spectrum of microorganisms, showing promising results as potential antibiotics or antifungal agents .

Neuroprotective Agents

Indole derivatives are also being explored for their neuroprotective effects. Studies suggest that certain indole compounds can influence neurological pathways and may be beneficial in treating neurodegenerative diseases or reducing neurotoxicity .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new pain management drugs. Their ability to modulate inflammatory responses is of particular interest in chronic pain and inflammatory diseases .

Antiviral Activity

Indole-based compounds have shown potential as antiviral agents. They have been tested against various RNA and DNA viruses, with some derivatives demonstrating inhibitory activity and selectivity, which could be crucial in developing new antiviral drugs .

Antidiabetic Potential

Research into indole derivatives has also extended into metabolic disorders, including diabetes. Some indole compounds have exhibited the ability to modulate blood sugar levels and insulin sensitivity, indicating their potential as antidiabetic agents .

Cardiovascular Applications

The cardiovascular system may also benefit from indole derivatives. Their impact on vascular biology and potential to treat conditions like hypertension and atherosclerosis are areas of ongoing research .

Agricultural Chemistry

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. Synthetic analogs of these compounds are being investigated for their use in agriculture to enhance crop yields and manage plant diseases .

properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-6-2-3-8-16(14)22(17)11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFPNFSSSQJNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

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